molecular formula C21H19N3O5 B11007505 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide

Cat. No.: B11007505
M. Wt: 393.4 g/mol
InChI Key: WQPRRIDVIULNRF-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chromen-2-one and indazole moieties in the structure suggests that this compound may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Indazole Moiety: The indazole moiety can be introduced via a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with an indazole derivative in the presence of a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The chromen-2-one and indazole moieties may contribute to its binding affinity and specificity. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide
  • 2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide
  • 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(1H-indazol-3-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both methoxy and methyl groups on the chromen-2-one core, along with the indazole moiety, may enhance its pharmacological profile and make it a valuable compound for further research.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(1H-indazol-3-yl)acetamide

InChI

InChI=1S/C21H19N3O5/c1-11-12-8-9-16(27-2)19(28-3)18(12)29-21(26)14(11)10-17(25)22-20-13-6-4-5-7-15(13)23-24-20/h4-9H,10H2,1-3H3,(H2,22,23,24,25)

InChI Key

WQPRRIDVIULNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NNC4=CC=CC=C43

Origin of Product

United States

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